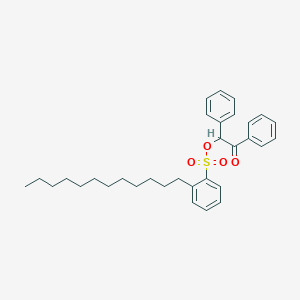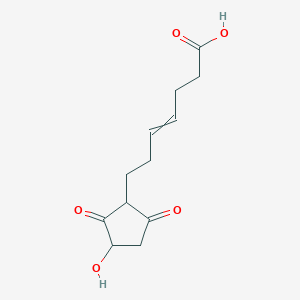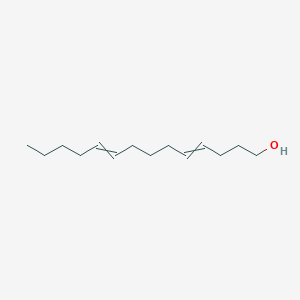![molecular formula C15H13NO5S B14326161 Acetamide, N-[3-(sulfooxy)-9H-fluoren-2-yl]- CAS No. 108620-51-5](/img/structure/B14326161.png)
Acetamide, N-[3-(sulfooxy)-9H-fluoren-2-yl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-[3-(sulfooxy)-9H-fluoren-2-yl]- is a chemical compound known for its unique structure and properties It is a derivative of acetamide, where the acetamide group is attached to a fluorenyl ring system with a sulfooxy substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[3-(sulfooxy)-9H-fluoren-2-yl]- typically involves the reaction of 2-acetamidofluorene with sulfur trioxide or chlorosulfonic acid to introduce the sulfooxy group. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N-[3-(sulfooxy)-9H-fluoren-2-yl]- undergoes various chemical reactions, including:
Oxidation: The sulfooxy group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfooxy group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfooxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to a variety of substituted fluorenyl compounds.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-[3-(sulfooxy)-9H-fluoren-2-yl]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Acetamide, N-[3-(sulfooxy)-9H-fluoren-2-yl]- involves its interaction with molecular targets such as enzymes and receptors. The sulfooxy group can participate in hydrogen bonding and electrostatic interactions, which influence the compound’s binding affinity and specificity. The fluorenyl ring system provides a rigid framework that enhances its stability and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Acetamidofluorene: A related compound without the sulfooxy group, used in similar research applications.
N-(3-(sulfooxy)phenyl)acetamide: Another sulfooxy-substituted acetamide with different structural features.
Uniqueness
Acetamide, N-[3-(sulfooxy)-9H-fluoren-2-yl]- is unique due to the presence of both the fluorenyl ring system and the sulfooxy group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
108620-51-5 |
|---|---|
Molekularformel |
C15H13NO5S |
Molekulargewicht |
319.3 g/mol |
IUPAC-Name |
(2-acetamido-9H-fluoren-3-yl) hydrogen sulfate |
InChI |
InChI=1S/C15H13NO5S/c1-9(17)16-14-7-11-6-10-4-2-3-5-12(10)13(11)8-15(14)21-22(18,19)20/h2-5,7-8H,6H2,1H3,(H,16,17)(H,18,19,20) |
InChI-Schlüssel |
PWCVFWRSXVXAFA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C=C2C(=C1)CC3=CC=CC=C32)OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


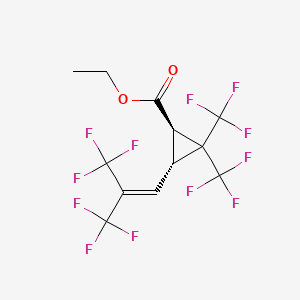


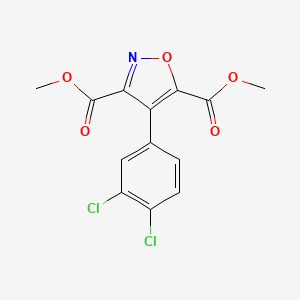


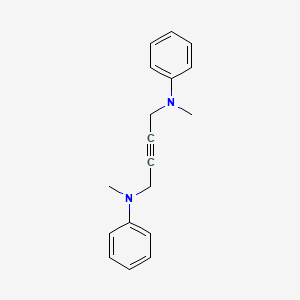
![1-{[Bis(pentylsulfanyl)methyl]sulfanyl}pentane](/img/structure/B14326140.png)


